molecular formula C26H50N2O4 B15179294 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate CAS No. 94006-15-2

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate

Cat. No.: B15179294
CAS No.: 94006-15-2
M. Wt: 454.7 g/mol
InChI Key: ZETWKPQKSLCTBJ-UHFFFAOYSA-N
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Description

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate is a multifunctional compound featuring a combination of acetyl, stearoylaminoethyl, and ethyl acetate groups. The stearoylamino moiety (a C18 saturated fatty acid chain) confers lipophilicity, while the acetyl and ethyl acetate groups introduce polar and ester functionalities.

Properties

CAS No.

94006-15-2

Molecular Formula

C26H50N2O4

Molecular Weight

454.7 g/mol

IUPAC Name

2-[acetyl-[2-(octadecanoylamino)ethyl]amino]butanoic acid

InChI

InChI=1S/C26H50N2O4/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(30)27-21-22-28(23(3)29)24(5-2)26(31)32/h24H,4-22H2,1-3H3,(H,27,30)(H,31,32)

InChI Key

ZETWKPQKSLCTBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(C(CC)C(=O)O)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate typically involves multiple steps. One common method includes the acetylation of 2-(stearoylamino)ethylamine followed by the esterification with acetic acid. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the production costs while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Physical Properties Applications References
2-((Acetyl)(2-(stearoylamino)ethyl)amino)ethylacetate Not explicitly given Acetyl, stearoylaminoethyl, ethyl acetate High lipophilicity due to stearoyl chain Surfactants, emulsifiers, pharmaceutical intermediates
N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]stearamide monoacetate C26H56N4O3 Stearamide, multiple aminoethyl groups, monoacetate High molecular weight (hydrophobic) Likely surfactant or lipid-based drug delivery systems
2-[[2-(Acetylamino)-6-oxo-1,6-dihydro-7H-purin-7-yl]methoxyl]ethylacetate Not provided Acetylamino, purine ring, ethyl acetate Moderate polarity (pharmaceutical profile) Acyclovir-related impurity; pharmaceutical synthesis
2-(Dimethylamino)ethyl acetate C6H13NO3 Dimethylamino, ethyl acetate Low molecular weight, water-miscible Organic synthesis intermediate, corrosion inhibitors
Ethyl 2-[(2-hydroxyethyl)amino]acetate C6H13NO3 Hydroxyethyl, ethyl acetate Hydrophilic (due to hydroxyl group) Polymer crosslinking agents, biochemical research
Ethyl 2-(diethylamino)-2-phenylacetate C14H21NO2 Diethylamino, phenyl, ethyl acetate Hydrophobic (aromatic and alkyl groups) Chiral building blocks in organic chemistry

Key Comparative Insights:

Lipophilicity: The stearoylamino group in the target compound and N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]stearamide monoacetate imparts significant hydrophobicity, making them suitable for lipid-based applications. In contrast, 2-(Dimethylamino)ethyl acetate and Ethyl 2-[(2-hydroxyethyl)amino]acetate are more hydrophilic due to polar substituents.

Synthetic Flexibility: Compounds like Ethyl 2-(diethylamino)-2-phenylacetate demonstrate how aromatic and branched alkyl groups can tune solubility and reactivity for chiral synthesis.

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